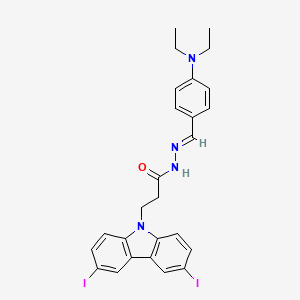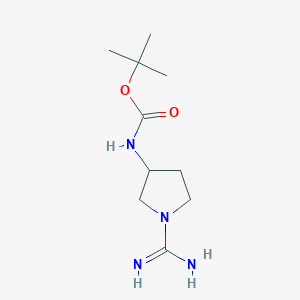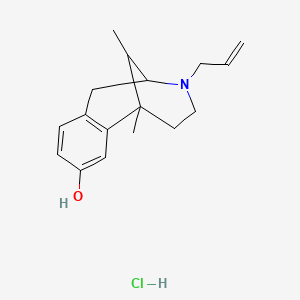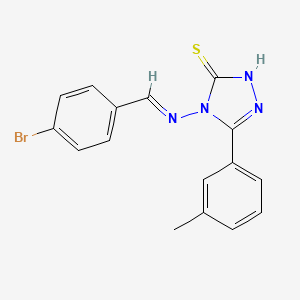
(~13~C_2_)Ethanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(~13~C_2_)Ethanedioyl dichloride, also known as oxalyl chloride, is an organic compound with the formula ClCOCOCl. It is a colorless, sharp-smelling liquid that is the diacyl chloride of oxalic acid. This compound is widely used in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: (~13~C_2_)Ethanedioyl dichloride can be synthesized by reacting oxalic acid with phosphorus pentachloride. The reaction proceeds as follows:
C2H2O4+PCl5→ClCOCOCl+POCl3+HCl
Another method involves the reaction of diethyl oxalate with phosphorus pentachloride .
Industrial Production Methods: Commercially, this compound is produced from ethylene carbonate. The process involves photochlorination to produce perchloroethylene carbonate, which is then degraded to oxalyl chloride and phosgene:
C2H4O2CO+4Cl2→C2Cl4O2CO+4HCl
C2Cl4O2CO→C2O2Cl2+COCl2
Properties
CAS No. |
92314-65-3 |
|---|---|
Molecular Formula |
C2Cl2O2 |
Molecular Weight |
128.91 g/mol |
IUPAC Name |
oxalyl dichloride |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6/i1+1,2+1 |
InChI Key |
CTSLXHKWHWQRSH-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](=O)([13C](=O)Cl)Cl |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)



![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)


